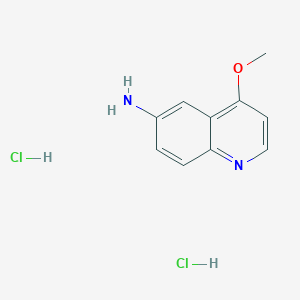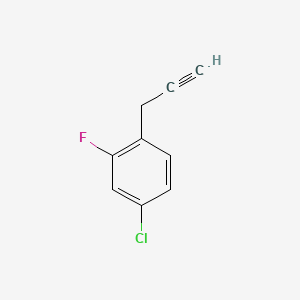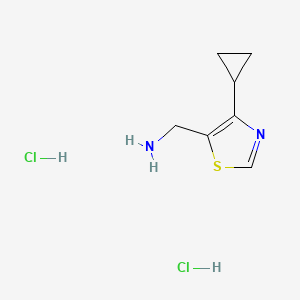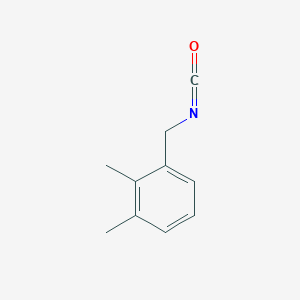
4-(2,4-Difluorophenyl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Difluorophenyl)butan-2-ol is an organic compound characterized by its molecular formula C₁₂H₁₄F₂O This compound features a butan-2-ol backbone with a 2,4-difluorophenyl group attached to the fourth carbon atom
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common synthetic route involves the reaction of 2,4-difluorobenzene with ethyl magnesium bromide to form the Grignard reagent, followed by the addition of formaldehyde and subsequent hydrolysis.
Friedel-Crafts Alkylation: Another method includes the alkylation of 2,4-difluorobenzene with butan-2-one in the presence of a strong Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production typically involves large-scale versions of these synthetic routes, with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding ketone, 4-(2,4-difluorophenyl)butan-2-one, using oxidizing agents like chromyl chloride or pyridinium chlorochromate.
Reduction: The compound can be reduced to form 4-(2,4-difluorophenyl)butane-2-ol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, pyridinium chlorochromate, reflux conditions.
Reduction: Lithium aluminum hydride, anhydrous ether, room temperature.
Substitution: Alkyl halides, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: 4-(2,4-difluorophenyl)butan-2-one.
Reduction: 4-(2,4-difluorophenyl)butane-2-ol.
Substitution: Various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Difluorophenyl)butan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential as a precursor for the development of pharmaceuticals, particularly in the design of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 4-(2,4-Difluorophenyl)butan-2-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
4-(3,4-Difluorophenyl)butan-2-ol
4-(2,6-Difluorophenyl)butan-2-ol
4-(2,4,6-Trifluorophenyl)butan-2-ol
Uniqueness: 4-(2,4-Difluorophenyl)butan-2-ol is unique due to the specific positioning of the difluorophenyl group, which influences its chemical reactivity and biological activity. This positioning can lead to different interactions with biological targets compared to its similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C10H12F2O |
|---|---|
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
4-(2,4-difluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12F2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-7,13H,2-3H2,1H3 |
InChI-Schlüssel |
XGPCNCAUUPFBKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=C(C=C(C=C1)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B15320967.png)
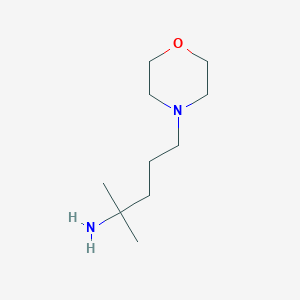
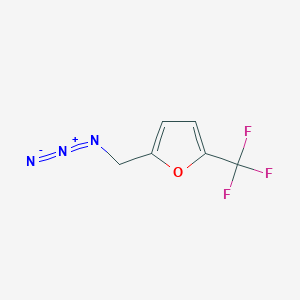
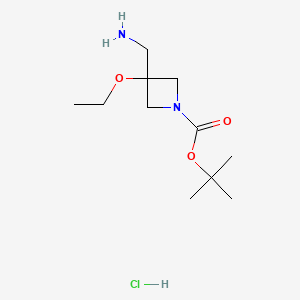
![Imidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B15320988.png)
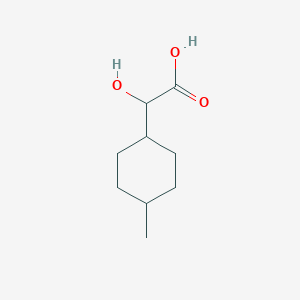
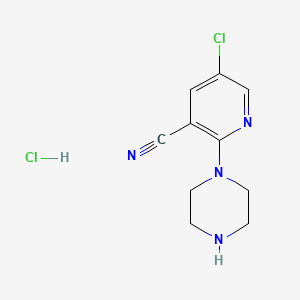
![rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-aminehydrochloride,cis](/img/structure/B15321009.png)
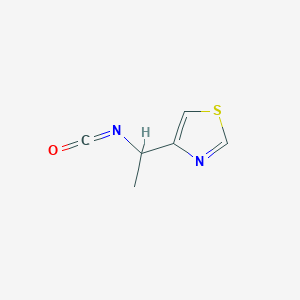
![{5-Methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B15321029.png)
